1,2,3,4-四氯苯-D2

描述

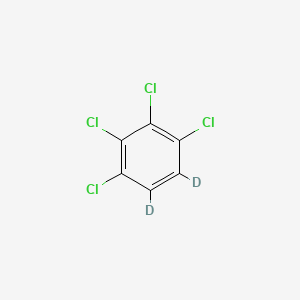

1,2,3,4-Tetrachlorobenzene-D2 is a variant of tetrachlorobenzene, which is a chlorinated benzene carrying chloro groups at positions 1, 2, 3, and 4 . It appears as white to off-white crystals .

Synthesis Analysis

Tetrachlorobenzene can be produced by electrophilic halogenation of benzenes and some chlorobenzenes . Specifically, 1,2,3,4-Tetrachlorobenzene can only be produced by chlorination of 1,3,5-trichlorobenzene .Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrachlorobenzene-D2 is C6H2Cl4 . The InChI representation isInChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H . The SMILES representation is C1=CC(=C(C(=C1Cl)Cl)Cl)Cl . Chemical Reactions Analysis

Tetrachlorobenzene isomers, including 1,2,3,4-Tetrachlorobenzene, have been studied for their dechlorination patterns in anoxic microcosms derived from contaminated harbor sludge .Physical And Chemical Properties Analysis

1,2,3,4-Tetrachlorobenzene-D2 has a molecular weight of 215.9 g/mol . It appears as white to off-white crystals . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用

环境污染物分析

1,2,3,4-四氯苯(TeCB)及其氘代形式通常在环境污染的背景下进行研究。研究表明,TeCB 是一种重要的环境污染物,具有肝癌促生特性。诸如 Gustafson 等人(1998 年)的研究已使用肝灶生物测定法评估 TeCB 的肝癌促生性,突出了其在低剂量下作为肝肿瘤启动剂的潜力 (Gustafson 等,1998)。

催化分解研究

已经对氯代苯的催化转化(包括 TeCB)进行了研究,以了解其环境影响和分解方法。例如,Lee 和 Jurng(2008 年)使用 V2O5/TiO2 催化剂研究了低氯代二恶英和多氯苯的催化转化,深入了解了二恶英和苯氯化水平之间的定量关系 (Lee 和 Jurng,2008)。

分子结构分析

已经通过电子衍射等技术确定了氯代苯(包括 TeCB)的分子结构。Strand 和 Cox(1966 年)进行了一项研究,以确定六氯和 1,2,4,5-四氯苯的气态分子结构,揭示了这些分子的平面性质及其对称性 (Strand 和 Cox,1966)。

土壤修复技术

TeCB 一直是开发土壤修复技术的研究主题。例如,Hun-Young Wee 和 Jeffrey A Cunningham(2008 年)研究了水-乙醇混合物中 TeCB 的钯催化加氢脱卤(HDH),旨在开发用于清理被卤代疏水性有机污染物污染的土壤的新技术 (Wee 和 Cunningham,2008)。

细菌脱卤呼吸

Adrian 等人(2000 年)的研究重点是氯代苯(包括 TeCB)的细菌脱卤呼吸。他们描述了菌株 CBDB1 的分离,该菌株能够还原性脱氯氯苯,这是分解这些环境污染物的一个关键步骤 (Adrian 等,2000)。

光解还原脱氯研究

TeCB 的光解还原脱氯已被研究作为一种环境修复方法。Choudhry 和 Webster(1985 年)研究了乙腈-水混合物中 TeCB 的光解还原脱氯和异构化,探索了光解方法在分解氯化合物的潜力 (Choudhry 和 Webster,1985)。

拉曼光谱应用

TeCB 及其氘代形式的拉曼光谱已被用来了解其分子振动和结构。Saëki(1961 年)对 TeCB 和 1,2,4,5-四氯苯-d2 的拉曼光谱进行了研究,这有助于了解它们的分子结构和行为 (Saëki,1961)。

焚烧效率研究

已经对 TeCB 的焚烧进行了研究以了解其燃烧行为。Bissonier 等人(2002 年)对实验室规模焚烧炉中 TeCB 的燃烧进行了研究,深入了解了有效热降解此类污染物的效率和条件 (Bissonier 等,2002)。

纯度分析和标准化

TeCB 及其氘代形式的纯度对于各种应用中的标准化和校准至关重要。Fei(2013 年)提出了一种可追溯的方法来研究 TeCB 标准参考物质的纯度,这对于确保科学实验和工业应用的可靠性至关重要 (Fei,2013)。

吸附研究用于环境影响评估

已经研究了 TeCB 对沉积物的吸附以了解其环境影响。Koelmans 和 Lijklema(1992 年)使用简单的三相模型测量了 TeCB 对沉积物的分配系数,以描述其在自然环境中的行为 (Koelmans 和 Lijklema,1992)。

安全和危害

1,2,3,4-Tetrachlorobenzene-D2 is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life with long-lasting effects . When handling this substance, it is advised to avoid breathing dust, mist, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers A paper titled “Sorption of 1,2,3,4-tetrachlorobenzene and cadmium to sediments and suspended solids in Lake Volkerak/Zoom” discusses the sorption patterns of tetrachlorobenzene isomers . Another paper titled “Influence of Degradation Behavior of Coexisting Chlorobenzene Congeners Pentachlorobenzene, 1,2,4,5-Tetrachlorobenzene, and 1,2,4-Trichlorobenzene on the Anaerobic Reductive Dechlorination of Hexachlorobenzene in Dye Plant Contaminated Soil” discusses the degradation behavior of tetrachlorobenzene isomers .

作用机制

Target of Action

1,2,3,4-Tetrachlorobenzene-D2 is a variant of tetrachlorobenzene, which is a group of three isomeric chlorobenzenes

Mode of Action

They can cause oxidative stress and disrupt cellular membranes, leading to cell damage .

Biochemical Pathways

1,2,3,4-Tetrachlorobenzene is degraded by Pseudomonas chlororaphis, which uses it as a sole source of carbon and energy . The degradation pathway involves several steps, including the action of chlorobenzene dioxygenase, dehydrodiol dehydrogenase, catechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase . The end products of this pathway are carbon dioxide and chloride ions .

Pharmacokinetics

It’s known that chlorinated benzenes are generally lipophilic and can accumulate in fatty tissues . They can also undergo bioaccumulation in the food chain . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.

Result of Action

Chlorinated benzenes can cause various toxic effects, including liver damage, skin irritation, and possibly cancer . They can also disrupt endocrine function .

Action Environment

At 20°C, 1,2,3,4-Tetrachlorobenzene is a solid with low volatility and low solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly . In the dissolved phase, 1,2,3,4-Tetrachlorobenzene can reach the water table or drain into a waterway, where it will be diluted before partially volatilizing .

属性

IUPAC Name |

1,2,3,4-tetrachloro-5,6-dideuteriobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H/i1D,2D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDZXPJXOMHESU-QDNHWIQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289249 | |

| Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2199-73-7 | |

| Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)

![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)

![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)